REACTION_CXSMILES
|
[CH3:1][NH2:2].[F:3][C:4]1[CH:30]=[CH:29][C:7]2[N:8]([C:16]([C:18]3[CH:19]=[CH:20][C:21]4[O:26][CH2:25][C:24](=[O:27])[NH:23][C:22]=4[CH:28]=3)=[O:17])[CH:9]([CH2:12][C:13](O)=[O:14])[CH2:10][O:11][C:6]=2[CH:5]=1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC>CCOC(C)=O>[F:3][C:4]1[CH:30]=[CH:29][C:7]2[N:8]([C:16]([C:18]3[CH:19]=[CH:20][C:21]4[O:26][CH2:25][C:24](=[O:27])[NH:23][C:22]=4[CH:28]=3)=[O:17])[CH:9]([CH2:12][C:13]([NH:2][CH3:1])=[O:14])[CH2:10][O:11][C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
259 μL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
{7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N(C(CO2)CC(=O)O)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
|
Name
|
Intermediate 15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N(C(CO2)CC(=O)O)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
|
Name
|
TEA
|
Quantity
|
43 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
123 μL
|
Type
|
reactant
|
Smiles
|
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A thick white precipitate was formed
|
Type
|
CUSTOM
|
Details
|
resulted in a clear, pale yellow reaction solution
|
Type
|
WASH
|
Details
|
the mixture was washed with sat. aq. NaHCO3 (5 mL), HCl (1 M, 5 mL) and brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (using 5% MeOH in DCM as eluent)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ACN/water (approx. 5 mL, 1:4)
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N(C(CO2)CC(=O)NC)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH2:2].[F:3][C:4]1[CH:30]=[CH:29][C:7]2[N:8]([C:16]([C:18]3[CH:19]=[CH:20][C:21]4[O:26][CH2:25][C:24](=[O:27])[NH:23][C:22]=4[CH:28]=3)=[O:17])[CH:9]([CH2:12][C:13](O)=[O:14])[CH2:10][O:11][C:6]=2[CH:5]=1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC>CCOC(C)=O>[F:3][C:4]1[CH:30]=[CH:29][C:7]2[N:8]([C:16]([C:18]3[CH:19]=[CH:20][C:21]4[O:26][CH2:25][C:24](=[O:27])[NH:23][C:22]=4[CH:28]=3)=[O:17])[CH:9]([CH2:12][C:13]([NH:2][CH3:1])=[O:14])[CH2:10][O:11][C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
259 μL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
{7-fluoro-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N(C(CO2)CC(=O)O)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
|
Name
|
Intermediate 15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N(C(CO2)CC(=O)O)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
|
Name
|
TEA
|
Quantity
|
43 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
123 μL
|
Type
|
reactant
|
Smiles
|
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A thick white precipitate was formed
|
Type
|
CUSTOM
|
Details
|
resulted in a clear, pale yellow reaction solution
|
Type
|
WASH
|
Details
|
the mixture was washed with sat. aq. NaHCO3 (5 mL), HCl (1 M, 5 mL) and brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (using 5% MeOH in DCM as eluent)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ACN/water (approx. 5 mL, 1:4)
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N(C(CO2)CC(=O)NC)C(=O)C=2C=CC3=C(NC(CO3)=O)C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |